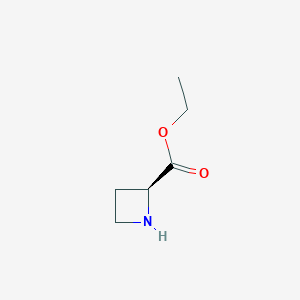

(S)-ethyl azetidine-2-carboxylate

Description

Overview of Four-Membered Nitrogen Heterocycles and Ring Strain Considerations

Azetidines are four-membered saturated heterocyclic compounds containing one nitrogen atom. thermofisher.comwikipedia.org A defining characteristic of these structures is their inherent ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This strain, while less severe than that of their three-membered counterparts, the aziridines (27.7 kcal/mol), is significantly higher than that of the more stable five-membered pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of ring strain is a key determinant of their chemical reactivity. It renders the azetidine (B1206935) ring susceptible to ring-opening reactions under appropriate conditions, a property that synthetic chemists can strategically exploit. rsc.orgmsu.edu However, they are generally more stable and easier to handle than aziridines. rsc.org The synthesis of four-membered rings like azetidines can be challenging due to the unfavorable energetics of forming a strained ring. bham.ac.uk

The reactivity of four-membered heterocycles is heavily influenced by this ring strain. msu.edu Ring-opening reactions can be initiated by various reagents, often under acidic conditions or with strong nucleophiles. msu.educhemistry-online.com The presence of the nitrogen atom also imparts specific properties, influencing the molecule's basicity and its ability to participate in various chemical transformations. thermofisher.com

Historical Context and Evolution of Azetidine Chemistry

The history of azetidine chemistry dates back to the late 19th century, with the first synthesis of the parent compound, azetidine, reported in 1888. rsc.org Initially, azetidines were often viewed as mere curiosities, analogues of the more extensively studied aziridines. rsc.org However, the discovery of naturally occurring azetidine-containing compounds, such as azetidine-2-carboxylic acid, sparked a growing interest in this class of heterocycles. rsc.orgwikipedia.org

The development of synthetic methods for constructing the azetidine ring has been a continuous area of research. Early methods often involved intramolecular cyclization reactions. acs.org Over the years, a variety of strategies have been developed, including [2+2] cycloadditions, ring expansions of aziridines, and ring contractions of larger heterocycles. rsc.orgmagtech.com.cn The advent of modern catalytic methods has further expanded the synthetic toolbox, enabling more efficient and selective access to a wide range of functionalized azetidines. rsc.orgfrontiersin.org The discovery that the β-lactam ring, a key feature of penicillin and cephalosporin (B10832234) antibiotics, is a derivative of azetidin-2-one, further propelled research in this area. chemistry-online.combritannica.comjmchemsci.com

Importance of Enantioenriched Azetidine-2-Carboxylates as Privileged Synthetic Intermediates

The introduction of a stereocenter into the azetidine ring, particularly at the C2 position to create chiral azetidine-2-carboxylates, has profound implications for their utility in organic synthesis. Enantioenriched compounds, those that exist predominantly as a single enantiomer, are of paramount importance in the development of pharmaceuticals and other biologically active molecules. The specific three-dimensional arrangement of atoms in a chiral molecule is often crucial for its interaction with biological targets like enzymes and receptors.

(S)-ethyl azetidine-2-carboxylate and its derivatives are considered "privileged" synthetic intermediates for several reasons:

Chiral Scaffolds: They provide a rigid, stereochemically defined framework upon which to build more complex molecules. This is particularly valuable in drug discovery, where precise control over stereochemistry is essential for optimizing efficacy and minimizing off-target effects. acs.orgnih.gov

Versatile Building Blocks: The carboxylate group at the C2 position can be readily transformed into a variety of other functional groups, allowing for the synthesis of a diverse array of derivatives. epa.gov

Access to Novel Chemical Space: The strained four-membered ring imparts unique conformational constraints and reactivity, enabling the exploration of novel chemical space that is often inaccessible with more common five- and six-membered ring systems. rsc.orgnih.gov

The (S)-enantiomer of azetidine-2-carboxamide (B111606) derivatives has been shown to be more potent than the (R)-enantiomer in certain biological applications, highlighting the importance of stereochemistry. nih.govacs.org

Scope and Objectives of Research on this compound and Related Chiral Derivatives

Current research on this compound and related chiral derivatives is focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously seeking more efficient, scalable, and stereoselective methods for the synthesis of these valuable building blocks. acs.orgnih.gov This includes the development of new catalytic systems and the exploration of novel reaction pathways. rsc.orgacs.org

Applications in Medicinal Chemistry: A primary driver of research in this area is the potential of chiral azetidines as components of new therapeutic agents. acs.orgnih.gov Researchers are incorporating the (S)-azetidine-2-carboxylate motif into a wide range of molecules to probe their biological activity.

Exploration of Ring-Opening Reactions: The strategic opening of the strained azetidine ring can provide access to a variety of functionalized, acyclic chiral molecules. acs.org Research in this area aims to control the regioselectivity and stereoselectivity of these ring-opening reactions to maximize their synthetic utility.

Incorporation into Peptides and Peptidomimetics: Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that can be incorporated into peptides to alter their conformation and biological activity. acs.orgtaylorandfrancis.comresearchgate.net Research is ongoing to understand how the inclusion of this unique amino acid analogue affects the structure and function of peptides.

The continued exploration of the chemistry and applications of this compound and its derivatives promises to yield new and innovative solutions to challenges in organic synthesis and drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-azetidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-6(8)5-3-4-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAZVXJXZJXWOR-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551928 | |

| Record name | Ethyl (2S)-azetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790165-87-6 | |

| Record name | Ethyl (2S)-azetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of the S Ethyl Azetidine 2 Carboxylate Core

Fundamental Principles Governing Azetidine (B1206935) Reactivity

The chemical behavior of azetidines is primarily dictated by the interplay of ring strain and the electronic properties of substituents. These factors influence the lability of the ring's bonds and the selectivity of its reactions.

Influence of Ring Strain on Bond Lability and Selectivity

Azetidines possess a significant amount of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the more stable and less reactive pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain makes azetidines susceptible to ring-opening reactions, as the cleavage of a C-N or C-C bond relieves this strain. rsc.orgresearchwithrutgers.comrsc.orgresearchgate.net The activation of the nitrogen atom, often through protonation or Lewis acid coordination, facilitates nucleophilic attack and subsequent ring opening. rsc.orgnih.gov This strain-driven reactivity allows for unique transformations not readily observed in larger, less strained heterocyclic systems. nih.gov

The regioselectivity of ring-opening is influenced by the substitution pattern on the azetidine ring. For instance, in the presence of an acid, the ring can open to form a carbocation, with the stability of this intermediate directing the outcome of the reaction. rsc.org The inherent strain not only makes the ring susceptible to cleavage but also imparts a rigid conformation, which can be exploited for stereoselective functionalization. rsc.org

Electronic and Steric Effects of Substituents on Reactivity

Substituents on the azetidine ring, particularly at the nitrogen and carbon atoms, play a crucial role in modulating its reactivity. Electron-withdrawing groups on the nitrogen atom, such as sulfonyl groups, can decrease the nucleophilicity of the nitrogen, making it less prone to certain reactions while potentially activating the ring for others. rsc.org Conversely, electron-donating groups can enhance the nucleophilicity of the nitrogen. rsc.org

The electronic nature of substituents also affects the stability of the azetidine ring. For example, the presence of an aryl group on the nitrogen can lead to decomposition through intramolecular ring-opening, a process influenced by the pKa of the system. nih.gov Conjugation of the nitrogen lone pair with an adjacent pi-system can alter the hybridization and basicity of the nitrogen, thereby influencing its reactivity. nih.gov

Steric hindrance from substituents can direct the approach of reagents, leading to diastereoselective transformations. rsc.org For example, the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines has been achieved through the reduction of C-3 functionalized azetidin-2-ones, where the stereochemical outcome is controlled by the existing stereocenter. rsc.org The steric and electronic properties of substituents on both the azetidine and the reacting partner can have a profound effect on the reaction's success and selectivity. rsc.org

Functionalization at the C2-Position of Azetidine-2-Carboxylates

The C2-position of (S)-ethyl azetidine-2-carboxylate is a key site for introducing molecular diversity. The presence of the ester group provides a handle for a variety of chemical manipulations.

Carbon-Carbon Bond Forming Reactions: Alkylation, Arylation, and Alkenylation

The α-carbon to the ester group at the C2-position can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, aryl, and alkenyl groups.

Alkylation: The α-alkylation of N-protected azetidine-2-carboxylates is a common strategy for introducing alkyl substituents. For instance, the diastereoselective α-alkylation of N-borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles has been reported. rsc.org Treatment with a strong base like lithium diisopropylamide (LDA) followed by an alkyl halide leads to the formation of the α-alkylated product with good diastereoselectivity. rsc.org

Arylation and Alkenylation: While specific examples for the direct arylation and alkenylation at the C2-position of this compound are less common in the provided results, general methods for C-H functionalization or cross-coupling reactions on similar heterocyclic systems suggest that such transformations are plausible. The development of methods for the synthesis of C2-substituted azetidines with aryl and vinyl groups has been a focus of research, often involving multi-step sequences starting from achiral precursors. acs.org

A summary of representative C2-alkylation reactions is presented below:

| Starting Material | Reagents | Product | Yield | Diastereomeric Ratio | Ref |

| Borane (B79455) N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex | 1) LDA, -78 °C; 2) Benzyl (B1604629) bromide, -78 °C to rt | α-benzylated (2S,1'S)- and (2R,1'S)-azetidine-2-carbonitrile | 72% (2S,1'S), 2% (2R,1'S) | 36:1 | rsc.org |

Conversion of the Ester Group and α-Substituent Manipulations

The ester group in this compound is a versatile functional handle that can be transformed into a variety of other functional groups. libretexts.org

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, (S)-azetidine-2-carboxylic acid, under either acidic or basic conditions (saponification). libretexts.org This carboxylic acid is a key intermediate in the synthesis of various biologically active molecules. tandfonline.comnih.gov

Reduction: The ester can be reduced to the corresponding primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH4), as milder reagents like sodium borohydride (B1222165) are generally not effective for ester reduction. libretexts.org The resulting hydroxymethyl azetidine is another valuable building block.

Conversion to Amides: The ester can be converted to an amide by reaction with an amine. This reaction, known as aminolysis, can be used to introduce a wide range of substituents. For example, methyl 1-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carboxylate has been converted to the corresponding carboxamide. rsc.org

Decarboxylation: Decarboxylative reactions can also be employed to functionalize the C2-position. For instance, silver-catalyzed decarboxylative C2-alkylation of benzothiazoles with carboxylic acids has been demonstrated, suggesting the potential for similar strategies with azetidine-2-carboxylic acids. nih.govrsc.org

A summary of ester group transformations is provided below:

| Starting Ester | Reagents | Product | Yield | Ref |

| Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate | Krapcho dealkoxycarbonylation | (2S,1'S)- and (2R,1'S)-monoesters | 78% total | tandfonline.comnih.gov |

| (2R,1'S)-Methyl 1-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carboxylate | aq. NH3, MeOH | (2R,1'S)-1-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carboxamide | 100% | rsc.org |

Chemical Modifications at the Nitrogen Atom

N-Alkylation and N-Arylation: The secondary amine of this compound can be readily alkylated or arylated. N-alkylation can be achieved using alkyl halides or through reductive amination. N-arylation can be accomplished via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

N-Acylation and N-Sulfonylation: The nitrogen can be acylated with acyl chlorides or anhydrides to form amides, or sulfonated with sulfonyl chlorides to form sulfonamides. These transformations are often used to protect the nitrogen atom or to modulate the electronic properties of the ring.

N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide, which can undergo further transformations.

Deprotection: In cases where the nitrogen is protected (e.g., with a benzyl or Boc group), deprotection is a crucial step to liberate the free amine for further functionalization or to obtain the final target molecule. For example, hydrogenolysis is a common method for removing a Cbz protecting group. researchgate.net

The choice of substituent on the nitrogen atom can significantly impact the stability and reactivity of the azetidine ring. For instance, N-aryl azetidines can be prone to acid-mediated decomposition. nih.gov The basicity of the nitrogen is also highly dependent on the nature of the N-substituent. srce.hr

Strategic Protective Group Chemistry for Azetidine Nitrogen

The secondary amine of the azetidine ring is a key site for chemical modification. However, to achieve selective transformations at other parts of the molecule or to modulate the ring's reactivity, the nitrogen atom is often temporarily masked with a protecting group. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its subsequent removal.

A widely used protecting group for the azetidine nitrogen is the tert-butyloxycarbonyl (Boc) group. The Boc group is valued for its stability in the presence of nucleophilic reagents and during base-catalyzed hydrolysis. nih.gov Its removal, or deprotection, is typically achieved under acidic conditions. researchgate.net Mild methods have been developed to enhance the utility of this strategy. For instance, a combination of oxalyl chloride in methanol (B129727) at room temperature can effectively cleave the N-Boc group from a range of substrates. nih.gov Another gentle approach involves the use of a Brønsted acidic deep eutectic solvent, such as a mixture of choline (B1196258) chloride and p-toluenesulfonic acid (ChCl:pTSA), which can yield the deprotected amine in excellent yields within minutes at room temperature. mdpi.com

Another strategy involves the use of the p-ethoxyphenyl (PEP) group. This group can be removed under oxidative conditions using ceric ammonium (B1175870) nitrate (B79036) (CAN), providing an alternative to acidic deprotection. mdpi.com For specific applications, particularly in multi-step syntheses, sulfonyl-based protecting groups like the t-butanesulfonyl (Bus) group are employed. The Bus group is advantageous as it can be removed under acidic conditions, avoiding the need for harsh reagents that might compromise other functional groups in the molecule. nih.gov

The selection of a protecting group can also serve to "activate" the ring system for subsequent reactions. Electron-withdrawing groups such as sulfonyl, acetyl, and ethylcarbamoyl can be installed on the nitrogen atom, influencing the ring's electronic properties and susceptibility to further transformations. rsc.org

Table 1: Selected N-Protecting Groups for Azetidines and Their Deprotection Conditions

| Protecting Group | Abbreviation | Deprotection Reagents | Reference |

|---|---|---|---|

| tert-butyloxycarbonyl | Boc | Oxalyl chloride/Methanol | nih.gov |

| tert-butyloxycarbonyl | Boc | Choline chloride:p-toluenesulfonic acid (DES) | mdpi.com |

| p-ethoxyphenyl | PEP | Ceric Ammonium Nitrate (CAN) | mdpi.com |

| t-butanesulfonyl | Bus | Acidic Conditions | nih.gov |

N-Functionalization for Catalyst and Ligand Development

The nitrogen atom of the this compound core is a primary site for functionalization to develop novel chiral catalysts and ligands for asymmetric synthesis. By attaching specific functional groups to the nitrogen, chemists can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in chemical reactions. ljmu.ac.uk

A notable application is the synthesis of 2,4-cis-disubstituted amino azetidines, which serve as effective ligands in copper-catalyzed Henry reactions (nitroaldol reactions). The inherent concave shape of the cis-disubstituted azetidine scaffold provides a rigid platform that can significantly influence the stereochemical outcome of the reaction, leading to high enantiomeric excess in the products. ljmu.ac.uk The functionalization typically involves N-alkylation or N-arylation, followed by modification of other substituents on the ring to fine-tune the ligand's steric and electronic properties.

Furthermore, N-substituted azetidines are utilized as monomers in cationic ring-opening polymerizations. rsc.org The nature of the N-substituent is crucial as it influences the polymerization mechanism and helps prevent unwanted side reactions, such as branching, which can lead to a loss of control over the polymer structure. rsc.org The development of azetidine-based foldamers, which are oligomers that adopt specific secondary structures, also relies on the precise functionalization of the azetidine core, including modifications at the nitrogen atom. researchgate.net These applications underscore the importance of N-functionalization in tailoring the properties of the azetidine scaffold for advanced materials and catalysis.

Ring-Opening Reactions of Azetidines and Subsequent Derivatization

The inherent ring strain of the four-membered azetidine ring makes it susceptible to ring-opening reactions, providing a powerful synthetic route to functionalized, linear amine derivatives. nih.govnih.gov Azetidines are generally more stable than their three-membered aziridine (B145994) counterparts and often require activation to facilitate ring cleavage. magtech.com.cnresearchgate.net This activation is commonly achieved by converting the azetidine nitrogen into a better leaving group, for example, by N-acylation, N-sulfonylation, or formation of a quaternary azetidinium salt. magtech.com.cnresearchgate.net Lewis acids can also be used to catalyze the ring-opening process. magtech.com.cnresearchgate.net

The presence of the carboxylate group at the C2 position in this compound plays a significant electronic role, stabilizing potential intermediates and influencing the regioselectivity of the ring-opening process. magtech.com.cnresearchgate.net Once opened, the resulting linear intermediates can be further derivatized, allowing for the stereoselective synthesis of complex acyclic molecules, including non-natural amino acids and other biologically relevant compounds. rsc.orgacs.org

Nucleophilic Ring Opening Strategies

Nucleophilic ring-opening is a primary transformation of the activated azetidine core. magtech.com.cnresearchgate.net A wide variety of nucleophiles can be employed to cleave the strained ring, leading to the formation of γ-substituted amine derivatives. The reaction typically proceeds via an SN2-type mechanism. acs.org

The choice of nucleophile dictates the nature of the resulting functionalized product. Common classes of nucleophiles used in these reactions include:

Halogen Nucleophiles: Halide ions, often delivered from sources like tetrabutylammonium (B224687) halides (Bu4NX), are effective for opening azetidinium salts. This provides a route to γ-haloamines, which are valuable intermediates for further substitution reactions. researchgate.net

Nitrogen Nucleophiles: Amines and other nitrogen-based nucleophiles can open the azetidine ring to produce 1,3-diamines. researchgate.net

Oxygen Nucleophiles: Water, alcohols, and carboxylates can act as nucleophiles, leading to the formation of γ-amino alcohols or their corresponding esters.

Sulfur Nucleophiles: Thiols are particularly effective nucleophiles for opening activated aziridines and can be applied to azetidines to synthesize γ-aminothiols or sulfides. mdpi.com

Carbon Nucleophiles: Organometallic reagents, enolates, and electron-rich aromatic systems (in Friedel-Crafts-type reactions) can be used to form new carbon-carbon bonds, yielding complex amino acid derivatives. researchgate.netacs.org

Enzymatic strategies have also been explored. For example, L-azetidine-2-carboxylate hydrolase (A2CH) can catalyze the hydrolytic ring-opening of the parent L-azetidine-2-carboxylic acid, demonstrating high substrate and stereospecificity. rsc.org

Table 2: Examples of Nucleophiles for Azetidine Ring Opening

| Nucleophile Class | Specific Example | Product Type | Reference |

|---|---|---|---|

| Halogen | Tetrabutylammonium Halides (Bu4NX) | γ-Haloamines | researchgate.net |

| Carbon (Aromatic) | Electron-rich Arenes | γ-Arylamines | acs.org |

| Sulfur | Thiophenol | γ-Aminosulfides | mdpi.com |

| Nitrogen | Amines | 1,3-Diamines | researchgate.net |

| Oxygen (Enzymatic) | Water (via A2CH enzyme) | γ-Amino-α-hydroxy acids | rsc.org |

Regio- and Stereoselective Ring Cleavage Pathways

The regioselectivity of the nucleophilic attack on the unsymmetrical azetidine ring is a critical aspect of its chemistry. For N-activated azetidines substituted with an electron-withdrawing group like a carboxylate ester at the C2 position, the reaction is primarily governed by electronic effects. magtech.com.cnresearchgate.net The nucleophile preferentially attacks the C2 carbon atom. This preference is due to the ability of the adjacent carboxylate group to stabilize the developing negative charge in the transition state of the SN2 reaction, leading to the cleavage of the C2-N bond. magtech.com.cnresearchgate.net

In contrast, for azetidines with alkyl substituents, steric hindrance can become the dominant factor, directing the nucleophile to the less substituted carbon atom adjacent to the nitrogen. magtech.com.cnresearchgate.net

The ring-opening reactions of chiral azetidines, such as this compound, can proceed with a high degree of stereoselectivity. nih.gov In a typical SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the azetidine nitrogen), resulting in an inversion of configuration at the reaction center. This stereochemical control is fundamental to the use of azetidines as chiral building blocks, allowing the transfer of the stereochemical information from the cyclic precursor to the acyclic product. acs.orgresearchgate.net By carefully selecting the N-activating group, nucleophile, and reaction conditions, it is possible to achieve predictable and high levels of both regio- and stereocontrol, enabling the synthesis of enantiomerically pure, highly functionalized linear amines. nih.govresearchgate.net

Applications of S Ethyl Azetidine 2 Carboxylate As a Key Building Block in Complex Molecule Synthesis

Precursors to Non-Natural Amino Acids and Peptidomimetics

The incorporation of non-canonical amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced stability, and specific conformational preferences. nih.gov (S)-Ethyl azetidine-2-carboxylate, as a proline analogue, serves as a crucial starting point for synthesizing these modified amino acids. wikipedia.orggoogle.com

The rigid, four-membered ring of azetidine-2-carboxylic acid, when incorporated into peptide chains, exerts significant conformational constraints. umich.edunih.gov This property is highly valuable for controlling the secondary structure of oligopeptides. Research has shown that the introduction of an azetidine (B1206935) residue, derived from this compound, can perturb the typical peptide bond orientations observed in proline-containing peptides. umich.edu For instance, studies on tetrapeptides containing both L-azetidine-2-carboxylic acid and L-proline have revealed the presence of both cis and trans peptide bonds, a deviation from the expected all-cis conformation in some proline-rich sequences. umich.edu This demonstrates the potential of using azetidine-based amino acids to fine-tune the three-dimensional structure of peptides, which is critical for their biological activity. While peptides with azetidine residues are generally more flexible than those with proline, the altered ring size introduces unique conformational biases. nih.gov

| Peptide Studied | Solvent | Observed Conformation | Reference |

| Boc-(L-Aze-L-Pro)2-Opcp | Trifluoroethanol | All-cis peptide bonds, left-handed helix compatible | umich.edu |

| Boc-(L-Pro)3-L-Aze-Opcp | Chloroform or Trifluoroethanol | Both cis and trans peptide bonds | umich.edu |

Bioisosteres are chemical groups with similar physical or chemical properties that can be used to replace other chemical groups in a drug's structure to improve its pharmacodynamic and pharmacokinetic properties. The constrained nature of the azetidine ring makes this compound an excellent precursor for designing conformationally restricted bioisosteres of natural amino acids, particularly proline. wikipedia.orggoogle.com The synthesis of these bioisosteres allows for the exploration of how conformational rigidity impacts biological activity. For example, conformationally restricted analogues of N(omega)-acetyl-N(omega)-hydroxyornithine and -lysine have been synthesized, demonstrating the utility of introducing rigid scaffolds to probe enzyme-substrate interactions. nih.gov The azetidine framework provides a smaller and more rigid scaffold compared to the five-membered ring of proline, which can lead to enhanced binding affinity and selectivity for biological targets. rsc.org

Utility in the Synthesis of Alkaloid Frameworks and Natural Product Fragments

This compound is a key intermediate in the synthesis of various alkaloid frameworks and fragments of natural products. rsc.orgnih.gov Its inherent chirality and functional handles allow for the stereocontrolled construction of complex nitrogen-containing heterocyclic systems.

β-Lactamase inhibitors are crucial for combating bacterial resistance to β-lactam antibiotics. nih.gov The azetidine ring is a structural component of some of these inhibitors. While many synthetic routes to β-lactamase inhibitors start from naturally occurring compounds like (+)-6-aminopenicillanic acid, the versatility of building blocks like this compound allows for the creation of novel and diverse inhibitor scaffolds. nih.govnih.gov The synthesis of these scaffolds often involves the construction of bicyclic systems where the azetidine ring is fused to another ring, mimicking the core structure of penicillin and cephalosporin (B10832234) antibiotics. scispace.com Research in this area focuses on creating new derivatives that can effectively inhibit a broad spectrum of β-lactamase enzymes. mdpi.com

The azetidine moiety can be incorporated into the backbone of polyamine ligands. These ligands are capable of coordinating with metal ions to form stable complexes. Research has demonstrated that the reaction of certain tris(benzenesulfonates) with diamines can lead to the formation of quadridentate amine ligands that incorporate an azetidine ring. rsc.org These polyamine ligands and their corresponding metal complexes have potential applications in various fields, including catalysis and materials science. The specific coordination geometry imposed by the azetidine-containing ligand can influence the reactivity and properties of the resulting metal complex. rsc.org

Development of Chiral Ligands and Organocatalysts for Asymmetric Transformations

The chiral nature of this compound makes it an attractive starting material for the synthesis of new chiral ligands and organocatalysts. rsc.orgrsc.org These are instrumental in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule.

Azetidine-based structures can serve as the chiral backbone for ligands used in metal-catalyzed asymmetric reactions. rsc.org Furthermore, derivatives of (S)-azetidine-2-carboxylic acid are employed in various asymmetric transformations, including carbonyl reductions, Michael additions, and cycloadditions. google.com The rigidity of the four-membered ring can impart a high degree of stereocontrol in these reactions, leading to products with high enantiomeric excess. The development of new azetidine-based organocatalysts is an active area of research, with the goal of creating highly efficient and selective catalysts for a wide range of chemical transformations. rsc.org

| Asymmetric Transformation | Role of Azetidine Derivative | Reference |

| Carbonyl Reduction | Asymmetric Catalyst | google.com |

| Michael Addition | Asymmetric Catalyst | google.com |

| Cyclopropanation | Asymmetric Catalyst | google.com |

| Diels-Alder Reaction | Asymmetric Catalyst | google.com |

Design of Azetidine-Derived Ligands for Metal-Catalyzed Asymmetric Synthesis

The unique stereochemical and conformational properties of the azetidine ring have been harnessed in the design of chiral ligands for a variety of metal-catalyzed asymmetric reactions. The synthesis of these ligands often commences from derivatives of azetidine-2-carboxylic acid, such as this compound, which provides a readily available and optically pure starting point.

One notable application is in the development of C2-symmetric 2,4-disubstituted azetidine derivatives that function as effective chiral ligands. researchgate.net For instance, chiral C2-symmetric 2,4-disubstituted azetidine derivatives featuring a β-amino alcohol moiety have been synthesized and successfully employed in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net These ligands, derived from the core azetidine scaffold, can chelate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. The rigid azetidine backbone plays a crucial role in locking the conformation of the ligand, thereby enhancing enantioselectivity.

The general synthetic strategy to access such ligands involves the modification of the functional groups of the starting azetidine-2-carboxylate. The ester group can be reduced to an alcohol, and the nitrogen atom can be functionalized with various substituents to tune the steric and electronic properties of the resulting ligand.

Below is a table summarizing the performance of an azetidine-derived ligand in the asymmetric addition of diethylzinc to various aldehydes.

| Aldehyde | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| Benzaldehyde | N-(2,2-diphenyl-2-hydroxyethyl)-(S,S)-2,4-bis(methoxymethyl)azetidine | 99 | 93 | S |

| p-Tolualdehyde | N-(2,2-diphenyl-2-hydroxyethyl)-(S,S)-2,4-bis(methoxymethyl)azetidine | 98 | 92 | S |

| o-Tolualdehyde | N-(2,2-diphenyl-2-hydroxyethyl)-(S,S)-2,4-bis(methoxymethyl)azetidine | 92 | 83 | S |

| 1-Naphthaldehyde | N-(2,2-diphenyl-2-hydroxyethyl)-(S,S)-2,4-bis(methoxymethyl)azetidine | 99 | 90 | S |

| trans-Cinnamaldehyde | N-(2,2-diphenyl-2-hydroxyethyl)-(S,S)-2,4-bis(methoxymethyl)azetidine | 95 | 88 | S |

| Hexanal | N-(2,2-diphenyl-2-hydroxyethyl)-(S,S)-2,4-bis(methoxymethyl)azetidine | 96 | 65 | S |

| Cyclohexanecarboxaldehyde | N-(2,2-diphenyl-2-hydroxyethyl)-(S,S)-2,4-bis(methoxymethyl)azetidine | 98 | 63 | S |

Exploration of Azetidine-Based Organocatalysts

The application of azetidine scaffolds extends beyond metal-based catalysis to the realm of organocatalysis. The inherent chirality and the presence of a secondary amine in the azetidine ring make it an excellent platform for the development of proline-like organocatalysts. This compound can be readily converted into various organocatalysts, such as azetidine-2-carboxamides, which have shown remarkable efficacy in direct asymmetric aldol (B89426) reactions.

These organocatalysts typically operate via an enamine or iminium ion intermediate, analogous to proline catalysis. The rigid four-membered ring of the azetidine catalyst provides a well-defined chiral environment, leading to high levels of stereocontrol in the product. The modular nature of the synthesis, starting from this compound, allows for the facile introduction of various substituents on the amide nitrogen, enabling the fine-tuning of the catalyst's reactivity and selectivity.

For example, a family of enantiopure azetidine-2-carboxamides has been synthesized and evaluated as organocatalysts in direct aldol reactions between aromatic aldehydes and ketones. These reactions, conducted in both organic and aqueous media, have afforded the corresponding β-hydroxy ketones in high yields and with excellent enantioselectivities.

The following table presents the results of the direct asymmetric aldol reaction catalyzed by an enantiopure azetidine-2-carboxamide (B111606).

| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| Benzaldehyde | Cyclohexanone | 5 | Brine | 95 | 99:1 | 99 |

| 4-Nitrobenzaldehyde | Cyclohexanone | 5 | Brine | 98 | 99:1 | 99 |

| 4-Chlorobenzaldehyde | Cyclohexanone | 5 | Brine | 92 | 98:2 | 99 |

| 4-Methoxybenzaldehyde | Cyclohexanone | 5 | Brine | 90 | 95:5 | 97 |

| Benzaldehyde | Acetone | 5 | Brine | 85 | - | 96 |

Strategic Integration into Building Block Libraries for Diversified Chemical Research

The unique structural features of the azetidine ring, such as its rigidity and novel chemical space occupation, make it a highly desirable motif in drug discovery and chemical biology. nih.govnih.gov this compound serves as a key starting material for the construction of diverse chemical libraries through diversity-oriented synthesis (DOS). nih.gov These libraries, populated with a wide variety of fused, bridged, and spirocyclic azetidine-containing scaffolds, provide a rich source of novel chemical entities for screening against biological targets. nih.gov

The synthesis of these libraries often begins with the functionalization of the azetidine core. The ester and amine functionalities of this compound provide convenient handles for the introduction of diverse substituents and for the construction of more complex molecular architectures. For example, the ester can be converted to an amide, which can then participate in various coupling reactions. The secondary amine can be alkylated or acylated to introduce a wide range of functional groups.

A key strategy in the development of these libraries is the creation of scaffolds with optimized physicochemical properties for specific applications, such as targeting the central nervous system (CNS). nih.gov By carefully selecting the building blocks and the synthetic routes, it is possible to generate libraries of azetidine-based compounds with favorable properties for blood-brain barrier penetration. nih.gov

The diversification of the azetidine scaffold can be achieved through a variety of chemical transformations, including:

N-alkylation and N-acylation: To introduce a wide range of substituents on the nitrogen atom.

Amide bond formation: To couple the carboxylic acid functionality with a diverse set of amines.

Ring-closing metathesis: To construct fused and bridged bicyclic systems. nih.gov

Intramolecular cyclization reactions: To generate spirocyclic scaffolds. nih.gov

The systematic exploration of the chemical space around the azetidine core, enabled by the use of this compound as a versatile building block, is a powerful strategy for the discovery of new bioactive molecules. nih.gov

Analytical and Spectroscopic Methodologies for the Stereochemical and Structural Characterization of S Ethyl Azetidine 2 Carboxylate

Advanced Nuclear Magnetic Resonance Spectroscopy for Configuration and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (S)-ethyl azetidine-2-carboxylate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the protons on the azetidine (B1206935) ring and the ethyl ester group exhibit characteristic chemical shifts and coupling patterns. The acidic proton of the carboxyl group is typically observed far downfield, often in the 10-12 ppm region, and its signal may be broad due to hydrogen bonding. libretexts.org Protons on the carbon adjacent to the carboxylic acid typically appear in the 2-3 ppm range. libretexts.org

¹³C NMR spectroscopy is equally informative. The carbonyl carbon of the carboxylic acid ester is significantly deshielded, appearing in the range of 165-180 ppm. princeton.edu The carbons of the azetidine ring also have distinct chemical shifts that are sensitive to their substitution and conformation. For instance, in a related derivative, tert-butyl (S)-azetidine-2-carboxylate, the azetidine ring carbons appear at specific ppm values in D₂O. clockss.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structure. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the spatial proximity of protons, which is invaluable for determining the conformation of the four-membered azetidine ring.

Table 1: Representative NMR Data for Azetidine Derivatives

| Nucleus | Chemical Shift (ppm) Range | Notes |

| ¹H | 10-12 | Acidic proton of the carboxyl group (if present) libretexts.org |

| ¹H | 2-3 | Protons on carbon adjacent to the carboxyl group libretexts.org |

| ¹³C | 165-180 | Carbonyl carbon of the ester princeton.edu |

| ¹³C | ~23-60 | Azetidine ring carbons clockss.org |

Note: Specific chemical shifts can vary depending on the solvent and any substituents on the azetidine ring.

Mass Spectrometry Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₆H₁₁NO₂.

In addition to the molecular ion peak, the mass spectrum will exhibit characteristic fragmentation patterns. The fragmentation of the ester group and the opening of the azetidine ring can produce specific daughter ions. Tandem mass spectrometry (MS/MS) can be used to further analyze these fragments, providing valuable structural information. nih.gov This technique has been used to identify proteins that metabolize azetidine-2-carboxylic acid. nih.gov

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ester carbonyl group, typically appearing around 1710 cm⁻¹. libretexts.org The C-O stretching vibrations of the ester will also be present. The N-H stretching vibration of the secondary amine in the azetidine ring will appear as a moderate absorption in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl groups will be observed around 2850-3000 cm⁻¹. libretexts.org

Raman spectroscopy provides complementary information and can be particularly useful for observing non-polar bonds.

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

| N-H (amine) | Stretch | 3300-3500 |

| C-H (alkyl) | Stretch | 2850-3000 |

| C=O (ester) | Stretch | ~1710 libretexts.org |

| C-O (ester) | Stretch | 1000-1300 |

Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination

To ensure the enantiomeric purity of this compound, chiral chromatography is essential. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method. tandfonline.comresearchgate.net By using a suitable chiral column, the (S)- and (R)-enantiomers can be separated, allowing for the determination of the enantiomeric excess (ee). tandfonline.com Gas chromatography (GC) with a chiral column can also be employed for this purpose. researchgate.net

In syntheses involving diastereomers, such as in the preparation of substituted azetidines, chiral chromatography is also used to determine the diastereomeric ratio (dr). acs.orgacs.org The ability to separate and quantify stereoisomers is critical for controlling the stereochemical outcome of synthetic reactions. nih.gov

X-Ray Crystallography for Definitive Absolute Configuration Assignment

Future Directions and Emerging Research Avenues in S Ethyl Azetidine 2 Carboxylate Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

The development of green and sustainable methods for synthesizing (S)-ethyl azetidine-2-carboxylate is a significant area of future research. Traditional synthesis routes can be lengthy and often rely on hazardous materials. google.comresearchgate.net Emerging research focuses on more environmentally friendly alternatives.

One promising approach is biocatalysis . The use of enzymes, such as L-azetidine-2-carboxylate hydrolase, which can open the azetidine (B1206935) ring, showcases the potential for enzymatic processes in manipulating this scaffold. nih.govrsc.org Future work could focus on discovering or engineering enzymes for the asymmetric synthesis of the azetidine ring itself, potentially from renewable starting materials. For instance, research has demonstrated the production of L-azetidine-2-carboxylic acid in engineered E. coli, providing a basis for sustainable bioproduction routes. acs.org

Flow chemistry presents another avenue for greener synthesis. Continuous flow processes can offer enhanced safety, efficiency, and scalability compared to traditional batch methods. acs.orgacs.org The application of flow technology to the synthesis of functionalized azetidines has been demonstrated, suggesting its potential for the sustainable production of this compound derivatives. acs.orgacs.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent ring strain of the azetidine core in this compound is a driving force for its reactivity, opening doors to novel chemical transformations. rsc.org

Ring-opening reactions are a cornerstone of azetidine chemistry. While nucleophilic ring-opening of activated aziridine-2-carboxylates is well-established for synthesizing amino acids, similar strategies with azetidines are being explored to access a wider range of functionalized products. clockss.orgpsu.edu Research has shown that the ring nitrogen can be activated to facilitate opening by various nucleophiles. researchgate.net Future work will likely focus on developing new catalytic systems for highly regioselective and stereoselective ring-opening reactions.

Ring expansion is another emerging area. For example, a novel acid-promoted ring expansion of azetidine carbamates to 1,3-oxazinan-2-ones has been reported, proceeding through a carbocation intermediate formed upon ring opening. acs.org This type of transformation expands the synthetic utility of the azetidine scaffold. Additionally, biocatalytic one-carbon ring expansion of aziridines to azetidines has been achieved using engineered enzymes, suggesting a future direction for enzymatic synthesis of substituted azetidines. acs.org

C-H functionalization of the azetidine ring is a highly sought-after transformation that would allow for the direct introduction of various substituents, bypassing the need for pre-functionalized starting materials. While not yet widely reported for this compound itself, the development of such methods is a key area of future research in azetidine chemistry.

Computational Chemistry Approaches for Reaction Mechanism Elucidation and Prediction of Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound.

Mechanism Elucidation: DFT calculations have been employed to study the intramolecular cyclization of S-adenosylmethionine (SAM) to form azetidine-2-carboxylic acid, providing insights into the reaction energies and the role of the enzyme's active site. nih.gov Such studies can reveal the subtle factors that govern reaction pathways and product formation. For instance, computational models have highlighted the importance of a hydrophobic environment and specific amino acid residues in facilitating the reaction. nih.gov

Stereoselectivity Prediction: Understanding the origin of stereoselectivity is crucial for asymmetric synthesis. Computational studies can model the transition states of different reaction pathways, allowing researchers to predict the stereochemical outcome. This has been applied to understand the stereoselective synthesis of azetidine-2,3-dicarboxylic acids. nih.gov Future research will likely see increased use of these predictive models to design more efficient and selective syntheses.

Table 1: Examples of Computational Studies in Azetidine Chemistry

| Research Area | Computational Method | Key Findings | Reference |

| Biosynthesis of Azetidine-2-Carboxylic Acid | Density Functional Theory (DFT) | Elucidated the reaction mechanism and energies of intramolecular cyclization of SAM. | nih.gov |

| Stereoselective Synthesis | In-silico study | Aided in the rational design of subtype-selective NMDA receptor agonists based on the azetidine scaffold. | nih.gov |

Expansion of Applications in the Synthesis of Advanced Materials and Functional Molecules

The unique properties of the azetidine ring make it an attractive component for advanced materials and functional molecules.

Polymers: The incorporation of azetidine-2-carboxylic acid into polypeptide chains has been shown to influence their conformation. nih.gov The four-membered ring introduces a higher degree of flexibility compared to the five-membered ring of proline. nih.gov This suggests that this compound could be used to create polymers with specific, tunable properties. The cationic ring-opening polymerization of azetidine to form branched poly(propylenimine) has been investigated for applications such as CO2 capture. acs.orgosti.govacs.org

Functional Molecules: Azaspiro[2.y]alkanes, which can be synthesized from azetidine derivatives, are increasingly important scaffolds in drug discovery. acs.org The development of stereodivergent enzymatic syntheses for these compounds opens up new avenues for creating structurally diverse and enantioenriched molecules for pharmaceutical applications. acs.org

Peptidomimetics: this compound and its derivatives are valuable for creating constrained peptidomimetics. The rigid azetidine ring can induce specific secondary structures, such as turns, in peptide chains. chemrxiv.org This has implications for the design of new therapeutic peptides with enhanced stability and activity.

Q & A

Q. What are the established roles of (S)-ethyl azetidine-2-carboxylate as a proline analog in microbial and plant studies?

this compound acts as a competitive inhibitor of proline due to structural similarity, disrupting proline-dependent pathways. In yeast, it is imported via proline permeases (e.g., Put4p, PrnBp), leading to toxicity by interfering with protein synthesis and stress response mechanisms . In plants, it serves as a selective agent in genetic transformation studies, where detoxification genes (e.g., yeast MPR1) confer resistance, enabling selection of transgenic tissues . Methodologically, researchers should validate its uptake using radiolabeled proline competition assays and monitor growth inhibition in knockout strains lacking detoxification pathways.

Q. How should researchers handle and store this compound to ensure stability and safety in laboratory settings?

Follow guidelines for toxic analogs: store at -20°C in airtight, light-resistant containers under inert gas. Use personal protective equipment (PPE) during handling, including gloves and fume hoods, as recommended in safety data sheets for structurally related azetidine derivatives. Stability tests via HPLC or NMR should be conducted periodically to confirm compound integrity .

Advanced Research Questions

Q. How can experimental designs optimize the use of this compound as a selective agent in plant transformation protocols?

- Step 1 : Determine the minimum inhibitory concentration (MIC) via dose-response assays in target plant tissues (e.g., callus cultures).

- Step 2 : Co-transform with detoxification genes (e.g., MPR1) and validate resistance using comparative growth assays.

- Step 3 : Include controls (wild-type tissues, untransformed cultures) to assess background sensitivity.

- Step 4 : Monitor transformation efficiency using reporter genes (e.g., GFP) and PCR validation .

Q. What methodologies resolve contradictions in reported toxicity levels of this compound across different organisms?

Discrepancies may arise from species-specific transport mechanisms or detoxification pathways. To address this:

- Comparative Studies : Test toxicity in isogenic strains (e.g., yeast with/without PUT4 deletions) to isolate transporter roles .

- Metabolomic Profiling : Use LC-MS to quantify intracellular proline analogs and correlate with growth inhibition.

- Environmental Variables : Control for pH, temperature, and nutrient availability, which influence uptake and toxicity .

Q. How can competitive inhibition kinetics of this compound against proline be quantified in enzyme assays?

- Enzyme Selection : Use proline-specific enzymes (e.g., proline dehydrogenase).

- Assay Design : Vary substrate (proline) and inhibitor concentrations in Michaelis-Menten kinetics experiments.

- Data Analysis : Calculate inhibition constants (Ki) using Lineweaver-Burk plots or nonlinear regression. Validate with radioactive tracers (e.g., H-proline) to measure binding affinity .

Methodological Considerations

Q. What analytical techniques are recommended for detecting this compound in biological samples?

- Chromatography : Reverse-phase HPLC with UV detection (210–220 nm) or LC-MS for high sensitivity.

- Structural Confirmation : H/C NMR to verify esterification and chirality.

- Quantification : Calibrate with synthetic standards and internal controls (e.g., deuterated analogs) .

Q. How should researchers design controls to account for off-target effects of this compound in genetic studies?

- Negative Controls : Use strains lacking proline transporters or detoxification genes.

- Rescue Experiments : Supplement media with excess proline to reverse inhibition.

- Parallel Assays : Test structurally distinct proline analogs (e.g., L-thiazolidine-4-carboxylate) to isolate specificity .

Data Interpretation and Reporting

Q. What statistical approaches are critical for analyzing dose-response data in toxicity studies involving this compound?

Use nonlinear regression models (e.g., log-logistic curves) to estimate EC values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can researchers address ethical and reproducibility challenges when publishing studies on toxic analogs?

- Ethical Reporting : Disclose handling protocols and toxicity risks in methods sections.

- Data Transparency : Share raw datasets (e.g., growth curves, HPLC chromatograms) in supplementary materials or repositories.

- Replication Guidelines : Provide step-by-step protocols for compound preparation and assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.